5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole
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Overview
Description
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a Wittig reaction to form the ethenyl linkage, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated oxazole derivatives.
Scientific Research Applications
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-thiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness
5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
141207-04-7 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-[2-(4-methoxy-3-phenylmethoxyphenyl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C19H17NO3/c1-21-18-10-8-15(7-9-17-11-12-20-23-17)13-19(18)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
JTSNVTAHWFJHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=NO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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